N-({5-[(2-oxo-2-phenylethyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl)adamantane-1-carboxamide
Description
This compound is a 1,2,4-triazole derivative featuring an adamantane-1-carboxamide moiety and a sulfanyl-linked 2-oxo-2-phenylethyl group. The adamantane group enhances lipophilicity and metabolic stability, while the triazole core contributes to diverse biological activities, including antimicrobial and neuroprotective effects . Its synthesis likely involves cyclization of hydrazincarbothioamide precursors followed by alkylation or coupling reactions, as seen in analogous triazole-adamantane hybrids . Structural characterization would rely on NMR, HRMS, and X-ray crystallography, with refinement tools like SHELXL ensuring accuracy .
Properties
IUPAC Name |
N-[(5-phenacylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30N4O2S/c33-24(22-7-3-1-4-8-22)18-35-27-31-30-25(32(27)23-9-5-2-6-10-23)17-29-26(34)28-14-19-11-20(15-28)13-21(12-19)16-28/h1-10,19-21H,11-18H2,(H,29,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONSDRQRMQAFOLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NCC4=NN=C(N4C5=CC=CC=C5)SCC(=O)C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({5-[(2-oxo-2-phenylethyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl)adamantane-1-carboxamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Introduction of the Phenylethyl Sulfanyl Group: This step involves the nucleophilic substitution of a suitable leaving group with a phenylethyl thiol.
Attachment of the Adamantane Core: The adamantane moiety is introduced through a coupling reaction, often using a carboxylic acid derivative of adamantane.
Final Coupling: The final step involves coupling the triazole derivative with the adamantane carboxamide under appropriate conditions, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
N-({5-[(2-oxo-2-phenylethyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl)adamantane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The phenylethyl sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the phenylethyl moiety can be reduced to an alcohol.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting neurological disorders due to the presence of the adamantane moiety.
Materials Science: The compound’s unique structure could be useful in the design of novel materials with specific electronic or mechanical properties.
Biological Research: It can be used as a probe to study various biochemical pathways and interactions.
Mechanism of Action
The mechanism by which N-({5-[(2-oxo-2-phenylethyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl)adamantane-1-carboxamide exerts its effects is likely multifaceted:
Molecular Targets: It may interact with specific enzymes or receptors, modulating their activity.
Pathways Involved: The compound could influence signaling pathways related to cell growth, apoptosis, or neurotransmission.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Adamantane-Containing Triazole Derivatives
Compound Ia-IIg (): These 3-alkylthio-5-(adamantane-1-yl)-4-R-4H-1,2,4-triazoles share the adamantane-triazole core but differ in substituents (alkylthio vs. phenylethylsulfanyl). The target compound’s phenylethylsulfanyl group may enhance π-π stacking interactions, improving target binding compared to alkyl chains.
Table 1: Physical-Chemical Properties
| Compound | Melting Point (°C) | Yield (%) | Bioactivity (Antihypoxic) |
|---|---|---|---|
| Ia (R=Me, R1=Bu) | 142–144 | 78 | Moderate |
| IIa (R=Ph, R1=Bu) | 158–160 | 82 | High |
| Target Compound | Data pending | ~80 | Hypothesized neuroprotective |
Data from ; target compound properties inferred from structural analogs.
Indole-Adamantane Hybrids ()
N-Substituted 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamides (5a–y) replace the triazole with an indole ring. While both classes exhibit adamantane-driven stability, the indole derivatives show stronger antibacterial activity (MIC: 2–8 µg/mL against S. aureus) due to enhanced membrane penetration . The target compound’s triazole core may favor enzyme inhibition over membrane disruption.
Benzofuran-Triazole Derivatives ()
2-((5-(5-Bromobenzofuran-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide shares the triazole-sulfanyl-acetamide backbone but lacks adamantane. It demonstrates acetylcholinesterase inhibition (IC50: 12 µM), suggesting the target compound’s adamantane moiety could improve blood-brain barrier penetration for CNS applications .
Chlorophenyl-Triazole Derivatives ()
N-(2-Chlorophenyl)-2-({5-[4-(methylsulfanyl)benzyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide features dual sulfanyl groups and a chlorophenyl substituent. X-ray data reveal dihedral angles (89.05°–82.70°) between the triazole and aryl rings, comparable to the target compound’s expected geometry . The chlorophenyl group enhances antibacterial activity (MIC: 4 µg/mL vs. E. coli), while the target’s adamantane may reduce toxicity .
Research Findings and Implications
- Synthetic Flexibility : The target compound’s synthesis can leverage methods from (alkaline cyclization) and (oxalyl chloride coupling) to optimize yield (>80%) .
- ADMET Profile : Adamantane improves metabolic stability but may increase logP (predicted ~4.5), necessitating formulation adjustments for solubility .
Biological Activity
N-({5-[(2-oxo-2-phenylethyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl)adamantane-1-carboxamide is a complex compound that has garnered attention for its potential biological activities. This article synthesizes available research findings, including data tables and case studies, to provide a comprehensive overview of the biological activity associated with this compound.
Chemical Structure and Properties
The compound has a molecular formula of with a molecular weight of approximately 510.5307 g/mol. The structural features include an adamantane moiety and a triazole ring, which are known to influence biological activity.
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Inhibition : The triazole ring can interact with various enzymes, potentially inhibiting their activity.
- Receptor Modulation : The compound may bind to specific receptors involved in inflammation and pain pathways.
- Antioxidant Activity : The sulfanyl group may confer antioxidant properties, helping to mitigate oxidative stress in biological systems.
Antimicrobial Activity
Research indicates that compounds containing triazole rings exhibit significant antimicrobial properties. A study demonstrated that derivatives similar to N-(...)-adamantane showed effectiveness against various bacterial strains, suggesting potential applications in treating infections .
Analgesic Effects
Preliminary studies have indicated that N-(...)-adamantane could possess analgesic properties. In animal models, compounds with similar structures have been shown to reduce pain responses in writhing tests and hot plate tests . This suggests potential for development as a pain management agent.
Anti-inflammatory Properties
The compound's structure suggests possible anti-inflammatory activity. Research into related compounds has shown that triazole derivatives can modulate inflammatory pathways, potentially reducing cytokine production and inflammation markers in vitro .
Data Table: Biological Activity Summary
| Activity Type | Effect | Reference |
|---|---|---|
| Antimicrobial | Effective against bacteria | |
| Analgesic | Pain reduction in models | |
| Anti-inflammatory | Reduced inflammation markers |
Case Studies
- Case Study on Analgesic Activity : A study evaluated the analgesic effects of similar triazole compounds in mice using the acetic acid-induced writhing test. Results indicated a significant reduction in writhing compared to control groups, suggesting effective pain relief mechanisms.
- Case Study on Antimicrobial Efficacy : A comparative study assessed the antimicrobial properties of various triazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) significantly lower than those of standard antibiotics.
Q & A
Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?
The synthesis typically involves multi-step protocols:
- Step 1 : Cyclization of hydrazinecarbothioamide derivatives in alkaline media to form the triazole core (e.g., KOH in aqueous conditions, followed by neutralization with acetic acid) .
- Step 2 : Alkylation or sulfanyl group introduction using α-halogenoalkanes in n-butanol with NaOH catalysis .
- Step 3 : Adamantane-carboxamide coupling via nucleophilic substitution or carbodiimide-mediated amidation .
Optimization Parameters :
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Temperature | 60–80°C (cyclization step) | Higher yields at controlled temps |
| Solvent | n-Butanol/DMF | Minimizes side reactions |
| Catalyst | NaOH/EDC/HATU | Enhances coupling efficiency |
Key Validation : Monitor reaction progress via TLC/HPLC .
Q. How is the structural integrity of this compound confirmed post-synthesis?
Q. What strategies resolve contradictions in biological activity data across studies?
Discrepancies in bioactivity (e.g., antimicrobial potency) arise from:
- Assay Variability : Standardize MIC testing using CLSI guidelines .
- Structural Analogues : Compare activity of derivatives (e.g., substituent effects on EC₅₀) .
- Statistical Validation : Apply ANOVA to assess significance across replicates .
Case Study : Inconsistent antifungal data against Candida spp. were resolved by controlling inoculum size and using RPMI-1640 media .
Q. What computational methods predict binding mechanisms with biological targets?
- Molecular Docking : Use AutoDock Vina to model interactions with fungal CYP51 (binding energy ≤ -8.5 kcal/mol suggests strong inhibition) .
- MD Simulations : Assess stability of ligand-enzyme complexes (RMSD < 2.0 Å over 100 ns) .
- QSAR Models : Correlate logP values (2.5–4.0) with membrane permeability .
Q. How do modifications to triazole/adamantane moieties affect physicochemical properties and bioactivity?
Substituent Impact Analysis :
| Modification | Effect on logP | Bioactivity Change | Reference |
|---|---|---|---|
| Phenyl → Chlorophenyl | +0.9 | Antifungal EC₅₀ ↓ 40% | |
| Ethyl → Trifluoromethyl | +1.2 | Solubility ↓, CNS penetration ↑ |
Key Insight : Bulkier substituents enhance target affinity but reduce aqueous solubility .
Data Contradiction Analysis
- Example Contradiction : Variability in thermal stability (TGA data).
- Resolution : Compare decomposition onset temperatures under inert vs. oxidative atmospheres (ΔT ~20°C due to sulfide oxidation) .
- Conflicting Crystallography Data : Adjust refinement parameters in SHELXL to resolve disorder in adamantane moieties .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
